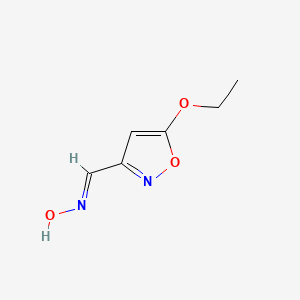
5-Ethoxyisoxazole-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxyisoxazole-3-carbaldehyde oxime: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of α-haloketone oxime with isocyanides in the presence of sodium carbonate . Another approach includes the treatment of the resulting aldehyde with hydroxylamine hydrochloride in the presence of a moderately basic sodium bicarbonate solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethoxyisoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and triethylamine are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 3,5-disubstituted isoxazoles.
Reduction: Corresponding amines.
Substitution: Various substituted isoxazoles.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethoxyisoxazole-3-carbaldehyde oxime is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 5-Ethoxyisoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets in biological systems. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. The isoxazole ring can interact with various biological pathways, leading to the compound’s diverse pharmacological effects .
Comparación Con Compuestos Similares
- Imidazole-2-carbaldehyde oxime
- Δ2-Imidazoline-2-carbaldehyde oxime
- Δ2-Pyrazoline-3-carbaldehyde oxime
Comparison: 5-Ethoxyisoxazole-3-carbaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other oxime derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the library of heterocyclic compounds .
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(NE)-N-[(5-ethoxy-1,2-oxazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6-3-5(4-7-9)8-11-6/h3-4,9H,2H2,1H3/b7-4+ |
Clave InChI |
WJGSDRYMCQTFKV-QPJJXVBHSA-N |
SMILES isomérico |
CCOC1=CC(=NO1)/C=N/O |
SMILES canónico |
CCOC1=CC(=NO1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















